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Executive Summary
NOSO-502 is a first-in-class antibiotic belonging to the novel odilorhabdin class, currently in

late-stage preclinical development for the treatment of serious hospital-acquired infections

caused by multidrug-resistant (MDR) Enterobacteriaceae.[1][2] Discovered by Nosopharm from

the bacterium Xenorhabdus, NOSO-502 exhibits a unique mechanism of action by inhibiting

the bacterial ribosome.[1][2] This technical guide provides a comprehensive overview of the

preclinical data for NOSO-502, including its in vitro and in vivo efficacy, pharmacokinetic profile,

and safety and toxicology data. The successful completion of GLP toxicology studies has

paved the way for the advancement of NOSO-502 into Phase 1 clinical trials.[1][2][3][4]

Mechanism of Action
NOSO-502 exerts its antibacterial effect through a novel mechanism of action, targeting the

bacterial ribosome to inhibit protein synthesis.[1][2] Unlike many existing ribosome-targeting

antibiotics, odilorhabdins bind to the decoding center of the 16S subunit at a previously

unexploited site. This distinct binding mode is responsible for its potent activity against a range

of pathogens, including those resistant to other classes of antibiotics.
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Figure 1: Mechanism of action of NOSO-502.

In Vitro Activity
NOSO-502 has demonstrated potent in vitro activity against a broad spectrum of Gram-

negative and Gram-positive bacteria, with a particular focus on Enterobacteriaceae.[5][6]

Minimum Inhibitory Concentrations (MICs)
The MICs of NOSO-502 were determined using the broth microdilution method as

recommended by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of NOSO-502 Against Enterobacteriaceae

Organism MIC Range (µg/mL)

Escherichia coli 2 - 4

Klebsiella pneumoniae 0.5 - 1

Enterobacter spp. 1 - 2

Citrobacter spp. 1 - 2

Carbapenem-Resistant Enterobacteriaceae

(CRE)
0.5 - 4

Data compiled from multiple sources.[5][6][7]
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Notably, the activity of NOSO-502 is not significantly impacted by the presence of various

resistance mechanisms, including extended-spectrum β-lactamases (ESBLs),

carbapenemases (KPC, NDM, OXA), and polymyxin resistance.[1][2][5][8]

Time-Kill Kinetics
Time-kill assays were performed to assess the bactericidal activity of NOSO-502. The results

indicate a concentration-dependent killing of E. coli, Klebsiella spp., and C. freundii.[7]

In Vivo Efficacy
The in vivo efficacy of NOSO-502 has been evaluated in several murine infection models,

demonstrating its potential for treating systemic and localized infections.

Murine Sepsis Model
In a neutropenic murine sepsis model with E. coli EN122 (ESBL), subcutaneously administered

NOSO-502 achieved a 50% effective dose (ED50) of 3.5 mg/kg.[5][6] Furthermore, dose-

dependent reductions in blood bacterial burden were observed.[5][6] Against a lethal infection

with E. coli ATCC BAA-2469 (NDM-1), NOSO-502 treatment resulted in 100% survival at doses

as low as 4 mg/kg.[5][6]

Table 2: Efficacy of NOSO-502 in Murine Sepsis Model with E. coli EN122 (ESBL)

Dose (mg/kg) Log Reduction in Blood Burden

2.6 1

3.8 2

5.9 3

Data from Racine et al., 2018.[5][6]

Murine Urinary Tract Infection (UTI) Model
In a murine UTI model with E. coli UTI89, a single 24 mg/kg subcutaneous dose of NOSO-502
resulted in significant reductions in bacterial counts in the urine, bladder, and kidneys.[5][6]
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Table 3: Efficacy of NOSO-502 in Murine UTI Model

Tissue Log10 CFU/mL Reduction

Urine 2.39

Bladder 1.96

Kidney 1.36

Data from Racine et al., 2018.[5][6]

Murine Thigh Infection Model
Pharmacodynamic characterization in a neutropenic murine thigh infection model against six E.

coli and six K. pneumoniae isolates demonstrated that the area under the concentration-time

curve to MIC ratio (AUC/MIC) was the pharmacokinetic/pharmacodynamic (PK/PD) index that

best correlated with efficacy.[9][10] The mean 24-hour free-drug AUC/MIC (fAUC/MIC)

magnitudes for net stasis were 10.4 for E. coli and 4.22 for K. pneumoniae.[10] For a 1-log kill

endpoint against K. pneumoniae, the mean fAUC/MIC was 17.7.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12404061?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37180488/
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vitro-mammalian-cell-micronucleus-test
https://www.researchgate.net/publication/370316759_In_vitro_micronucleus_assay_Method_for_assessment_of_nanomaterials_using_cytochalasin_B
https://bio-protocol.org/exchange/minidetail?id=2448668&type=30
https://bio-protocol.org/exchange/minidetail?id=2448668&type=30
https://bio-protocol.org/exchange/minidetail?id=2448668&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Murine Thigh Infection Model Workflow

Induce Neutropenia
(cyclophosphamide)

Inoculate Thigh Muscle
(Bacterial Suspension)

Administer NOSO-502
(Subcutaneous)

Euthanize and Harvest Thigh

Homogenize Tissue and Plate
for CFU Enumeration

Analyze CFU Data and
Determine PK/PD Index

Click to download full resolution via product page

Figure 2: Experimental workflow for the murine thigh infection model.

Pharmacokinetics
Pharmacokinetic studies of NOSO-502 have been conducted in both mice and rats following

intravenous and subcutaneous administration.

Murine Pharmacokinetics
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Following subcutaneous administration in mice, NOSO-502 exhibited dose-dependent

increases in plasma concentrations.[9][10]

Table 4: Single-Dose Pharmacokinetic Parameters of NOSO-502 in Mice (Subcutaneous)

Dose (mg/kg) Cmax (mg/L) AUC0-∞ (mg·h/L) t1/2 (h)

7.81 1.49 1.94 0.41

31.25 - - -

125 - - -

500 84.6 352 1.1

Data from Ambrose et al., 2018.[9][10] Note: Dashes indicate data not provided in the source.

Rat Pharmacokinetics
Pharmacokinetic data in Sprague-Dawley rats following a 15 mg/kg intravenous dose is also

available.[5]

Safety and Toxicology
A comprehensive in vitro and in vivo safety and toxicology program has been conducted for

NOSO-502.

In Vitro Safety
NOSO-502 has demonstrated a favorable in vitro safety profile.[5][6]

Cytotoxicity: No cytotoxicity was observed against HepG2, HK-2, or human renal proximal

tubular epithelial cells (HRPTEpiC).[5][6]

hERG Inhibition: No inhibition of the hERG potassium channel current was detected.[5][6]

Genotoxicity: There was no increase in micronuclei at concentrations up to 512 µM in an in

vitro micronucleus assay.[5][6]
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GLP Toxicology Studies
The completion of Good Laboratory Practice (GLP) toxicology studies has been a significant

milestone for the NOSO-502 program.[1][2][3] The positive results from these studies,

combined with the efficacy and PK/PD data, support the progression of NOSO-502 into first-in-

human clinical studies.[1][2]

NOSO-502 Development Pathway

Discovery Preclinical Development
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Figure 3: Logical progression of NOSO-502 development.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of NOSO-502 was determined by the broth microdilution

method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Inoculum: Bacterial isolates were grown on appropriate agar plates. Colonies

were suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

This suspension was further diluted to achieve a final inoculum concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

Drug Dilution: NOSO-502 was serially diluted in cation-adjusted Mueller-Hinton broth

(CAMHB) in 96-well microtiter plates.

Inoculation and Incubation: The standardized bacterial inoculum was added to each well

containing the serially diluted drug. The plates were incubated at 35-37°C for 16-20 hours in

ambient air.

MIC Determination: The MIC was defined as the lowest concentration of NOSO-502 that

completely inhibited visible bacterial growth.
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Neutropenic Murine Thigh Infection Model
This model was utilized to evaluate the in vivo efficacy and pharmacodynamics of NOSO-502.

Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of

cyclophosphamide. Typically, two doses are administered prior to infection (e.g., 150 mg/kg

four days before and 100 mg/kg one day before infection).

Infection: A bacterial suspension of a specific strain (E. coli or K. pneumoniae) was injected

directly into the thigh muscle of the neutropenic mice.

Drug Administration: NOSO-502 was administered subcutaneously at various doses and

dosing intervals, typically starting 1-2 hours post-infection.

Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation),

mice were euthanized, and the thigh muscles were aseptically removed and homogenized.

The homogenates were serially diluted and plated on appropriate agar to determine the

number of viable bacteria (CFU/thigh).

Data Analysis: The change in bacterial density (log10 CFU/thigh) was calculated relative to

the bacterial count at the start of therapy. These data were then correlated with

pharmacokinetic parameters to determine the PK/PD index that best predicts efficacy.

Conclusion
The comprehensive preclinical data package for NOSO-502 strongly supports its continued

development as a novel therapeutic agent for infections caused by MDR Enterobacteriaceae.

Its unique mechanism of action, potent in vitro and in vivo activity, and favorable safety profile

position it as a promising candidate to address the urgent unmet medical need for new

antibiotics. The program is now poised to enter Phase 1 clinical trials to evaluate the safety,

tolerability, and pharmacokinetics of NOSO-502 in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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